Methyl 2-amino-4-chloro-3-methoxybenzoate
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Overview
Description
Methyl 2-amino-4-chloro-3-methoxybenzoate is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of benzoic acid and is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-chloro-3-methoxybenzoate typically involves the esterification of 2-amino-4-chloro-3-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-chloro-3-methoxybenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Scientific Research Applications
Methyl 2-amino-4-chloro-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-chloro-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-methoxybenzoate
- Methyl 4-amino-2-methoxybenzoate
- Methyl 2-amino-3-methoxybenzoate
Uniqueness
Methyl 2-amino-4-chloro-3-methoxybenzoate is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The chloro group can enhance the compound’s ability to participate in substitution reactions and may also affect its pharmacokinetic properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methyl 2-amino-4-chloro-3-methoxybenzoate, a compound featuring an amino group, a chloro substituent, and a methoxy group on a benzoate structure, has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H10ClNO3 and a molecular weight of approximately 227.65 g/mol. The presence of functional groups such as the amino (−NH2), chloro (−Cl), and methoxy (−OCH3) significantly influences its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₀ClNO₃ |
Molecular Weight | 227.65 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chloro and methoxy groups contribute to hydrophobic interactions. These interactions can modulate enzyme activity, leading to various biological effects such as anti-inflammatory and antimicrobial actions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown efficacy against several bacterial strains, demonstrating its potential as a lead compound for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In cellular models, it has been shown to reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The presence of the methoxy group enhances its anti-inflammatory activity by modulating immune responses .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegeneration. The compound demonstrated the ability to reduce oxidative stress and neuronal apoptosis, indicating its potential use in neurodegenerative disorders such as Alzheimer's disease .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting strong antibacterial properties.
- Anti-inflammatory Activity : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels by 50% compared to controls.
- Neuroprotective Study : In a rat model of induced oxidative stress, administration of this compound resulted in reduced markers of oxidative damage (malondialdehyde levels decreased by 40%) and improved cognitive function in behavioral tests .
Properties
Molecular Formula |
C9H10ClNO3 |
---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
methyl 2-amino-4-chloro-3-methoxybenzoate |
InChI |
InChI=1S/C9H10ClNO3/c1-13-8-6(10)4-3-5(7(8)11)9(12)14-2/h3-4H,11H2,1-2H3 |
InChI Key |
OHZBKNLZTJYKQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1N)C(=O)OC)Cl |
Origin of Product |
United States |
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